molecular formula C44H67N5O4 B609083 Ibrexafungerp CAS No. 1207753-03-4

Ibrexafungerp

Katalognummer B609083
CAS-Nummer: 1207753-03-4
Molekulargewicht: 730.05
InChI-Schlüssel: BODYFEUFKHPRCK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

MK 3118, also known as ibrexafungerp, is a glucan synthase inhibitor potentially for the treatment of candida infection and aspergillosis.

Wissenschaftliche Forschungsanwendungen

Novel Glucan Synthase Inhibitor

Ibrexafungerp is a novel glucan synthase inhibitor with significant potential in treating various fungal infections. This compound, undergoing clinical trials, demonstrates potent in vitro activity against key fungal pathogens like Candida spp. and Aspergillus spp. It shows promise in retaining activity against strains resistant to other antifungal treatments like echinocandins due to its unique mechanism of action. Its high bioavailability allows for both oral and intravenous administration, making it versatile for different clinical settings (Davis et al., 2020).

Broad-Spectrum Antifungal Activity

Ibrexafungerp, also known as SCY-078 or MK-3118, exhibits broad-spectrum antifungal activity. It effectively targets the biosynthesis of β-(1,3)-D-glucan in fungal cell walls, a mechanism akin to echinocandins. Its distinct characteristics include good oral bioavailability, favorable safety profile, minimal drug–drug interactions, and effective tissue penetration. Ibrexafungerp is active against multi-drug resistant isolates, including C. auris and C. glabrata, and has shown efficacy in treating candidiasis and aspergillosis in clinical trials (Jallow & Govender, 2021).

Efficacy in Acidic Environments

Ibrexafungerp is being evaluated for its efficacy in treating vulvovaginal candidiasis (VVC). Its in vitro activity and bioavailability are significant, especially in acidic environments like the vagina, which is crucial for treating VVC. Studies indicate that Ibrexafungerp accumulates effectively in vaginal tissues and maintains potent activity against Candida strains, suggesting its potential as a therapeutic agent for vaginal Candida infections (Larkin et al., 2019).

Penetration at Infection Sites

A study focused on Ibrexafungerp's penetration at the infection site in an intra-abdominal candidiasis mouse model. This research is significant as intra-abdominal candidiasis is associated with high mortality, often due to poor drug exposure in infected lesions. Ibrexafungerp showed efficient accumulation within lesions, indicating its potential as a therapeutic option for such infections (Lee et al., 2019).

First Approval for VVC

Ibrexafungerp, branded as BREXAFEMME®, received approval for the treatment of vulvovaginal candidiasis (VVC). This marks the first new antifungal drug class approved in over 20 years. Its mechanism involves inhibiting β-1,3-d glucan synthetase, compromising fungal cell wall integrity. Its development is ongoing for recurrent VVC and invasive fungal infections, demonstrating its expanding therapeutic applications (Arnold Lee, 2021).

Eigenschaften

CAS-Nummer

1207753-03-4

Produktname

Ibrexafungerp

Molekularformel

C44H67N5O4

Molekulargewicht

730.05

IUPAC-Name

(1R,5S,6R,7R,10R,11R,14R,15S,20R,21R)-21-[(2R)-2-amino-2,3,3-trimethylbutoxy]-5,7,10,15-tetramethyl-7-[(2R)-3-methylbutan-2-yl]-20-(5-pyridin-4-yl-1,2,4-triazol-1-yl)-17-oxapentacyclo[13.3.3.01,14.02,11.05,10]henicos-2-ene-6-carboxylic acid

InChI

InChI=1S/C44H67N5O4/c1-27(2)28(3)39(7)18-19-41(9)30-12-13-33-40(8)23-52-25-44(33,31(30)14-17-42(41,10)34(39)37(50)51)22-32(35(40)53-24-43(11,45)38(4,5)6)49-36(47-26-48-49)29-15-20-46-21-16-29/h14-16,20-21,26-28,30,32-35H,12-13,17-19,22-25,45H2,1-11H3,(H,50,51)/t28-,30+,32-,33+,34-,35+,39-,40-,41-,42+,43+,44+/m1/s1

InChI-Schlüssel

BODYFEUFKHPRCK-UHFFFAOYSA-N

SMILES

CC(C)C(C)C1(CCC2(C3CCC4C5(COCC4(C3=CCC2(C1C(=O)O)C)CC(C5OCC(C)(C(C)(C)C)N)N6C(=NC=N6)C7=CC=NC=C7)C)C)C

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>2 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

MK-3118;  SCY-078;  MK3118;  SCY078;  MK 3118;  SCY 078;  ibrexafungerp; 

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ibrexafungerp
Reactant of Route 2
Ibrexafungerp
Reactant of Route 3
Ibrexafungerp
Reactant of Route 4
Ibrexafungerp
Reactant of Route 5
Ibrexafungerp
Reactant of Route 6
Ibrexafungerp

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.